molecular formula C19H24N2O3S B2881512 1-Butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(naphthalen-1-yl)urea CAS No. 503561-58-8

1-Butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(naphthalen-1-yl)urea

Cat. No.: B2881512
CAS No.: 503561-58-8
M. Wt: 360.47
InChI Key: BFVFYIGIOGNSBS-UHFFFAOYSA-N
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Description

1-Butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(naphthalen-1-yl)urea is a complex organic compound characterized by its unique structure, which includes a butyl group, a dioxidotetrahydrothiophen moiety, and a naphthalenyl urea group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(naphthalen-1-yl)urea typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophen core. This core can be synthesized through the oxidation of tetrahydrothiophene using appropriate oxidizing agents such as hydrogen peroxide or potassium permanganate. The resulting dioxidotetrahydrothiophen is then reacted with naphthalenyl isocyanate and butylamine under controlled conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process, reducing the time and cost associated with production.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(naphthalen-1-yl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Studying the structure and properties of organic molecules, enabling breakthroughs in materials science and organic synthesis.

  • Biology: Investigating biological processes and interactions, potentially leading to the development of new drugs and therapeutic agents.

  • Medicine: Exploring its potential as a pharmaceutical agent, particularly in the treatment of diseases related to oxidative stress and inflammation.

  • Industry: Utilizing its unique properties in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 1-Butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(naphthalen-1-yl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds, 1-Butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(naphthalen-1-yl)urea stands out due to its unique structure and multifaceted applications. Similar compounds include other urea derivatives and thiophene-based molecules, each with their own distinct properties and uses. The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological activities.

Properties

IUPAC Name

1-butyl-1-(1,1-dioxothiolan-3-yl)-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-2-3-12-21(16-11-13-25(23,24)14-16)19(22)20-18-10-6-8-15-7-4-5-9-17(15)18/h4-10,16H,2-3,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVFYIGIOGNSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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